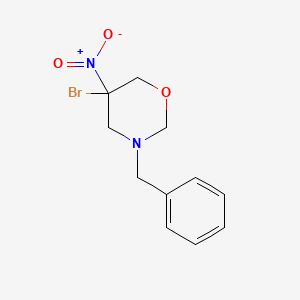
4-Chloroethcathinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloroethcathinone, also known as 4-chloro-2-ethylamino-1-phenylpropan-1-one, is a synthetic stimulant belonging to the cathinone class. It is structurally related to the naturally occurring compound cathinone, found in the khat plant.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloroethcathinone typically involves the reaction of 4-chlorobenzaldehyde with ethylamine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. Solvent extraction and recrystallization are commonly employed to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloroethcathinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Halogen substitution reactions can introduce different functional groups at the chloro position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic reagents such as sodium methoxide or sodium ethoxide.
Major Products Formed:
Oxidation: 4-chlorobenzaldehyde or 4-chlorobenzoic acid.
Reduction: 4-chloroethanol or 4-chloroethylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Chloroethcathinone has several applications in scientific research:
Mécanisme D'action
4-Chloroethcathinone exerts its effects by increasing the release of monoamine neurotransmitters such as dopamine and serotonin. It acts as a releasing agent, promoting the release of these neurotransmitters from presynaptic neurons into the synaptic cleft. This leads to increased stimulation of postsynaptic receptors, resulting in its stimulant and psychoactive effects . The exact molecular targets and pathways involved are still under investigation .
Similar Compounds:
3-Chloroethcathinone: Similar structure but with the chloro group at the meta position.
4-Fluoroethcathinone: Fluoro group instead of chloro at the para position.
4-Methoxyethcathinone: Methoxy group instead of chloro at the para position.
Uniqueness: this compound is unique due to its specific substitution pattern, which influences its pharmacological properties. The presence of the chloro group at the para position enhances its potency as a stimulant compared to other similar compounds .
Propriétés
| 14919-85-8 | |
Formule moléculaire |
C11H14ClNO |
Poids moléculaire |
211.69 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-2-(ethylamino)propan-1-one |
InChI |
InChI=1S/C11H14ClNO/c1-3-13-8(2)11(14)9-4-6-10(12)7-5-9/h4-8,13H,3H2,1-2H3 |
Clé InChI |
RNBCGEIZCHBTGL-UHFFFAOYSA-N |
SMILES canonique |
CCNC(C)C(=O)C1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





